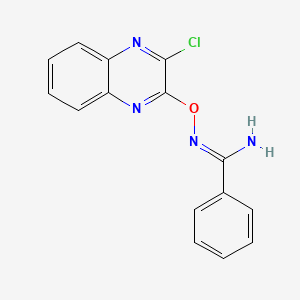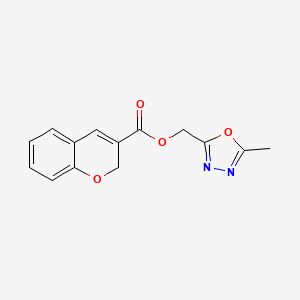![molecular formula C19H14ClN3O B12924912 N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide CAS No. 915778-07-3](/img/structure/B12924912.png)
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then chlorinated and further reacted with benzoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, temperatures, and catalysts .
Análisis De Reacciones Químicas
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in disease progression, such as cancer cell proliferation or viral replication .
Comparación Con Compuestos Similares
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Azepinoindole: Another indole derivative with potential therapeutic applications.
Propiedades
Número CAS |
915778-07-3 |
|---|---|
Fórmula molecular |
C19H14ClN3O |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
N-(1-chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide |
InChI |
InChI=1S/C19H14ClN3O/c1-11-10-21-18(20)16-14-9-13(7-8-15(14)23-17(11)16)22-19(24)12-5-3-2-4-6-12/h2-10,23H,1H3,(H,22,24) |
Clave InChI |
RCSUROFMPDIDNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C2=C1NC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


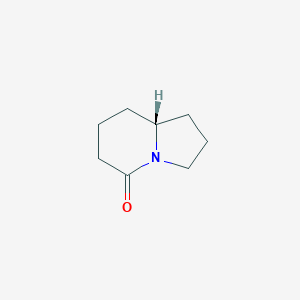

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)


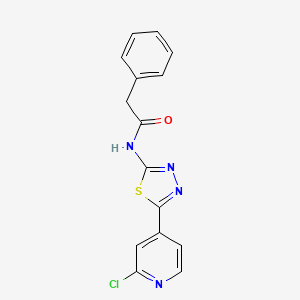

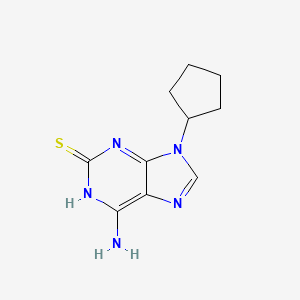
![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

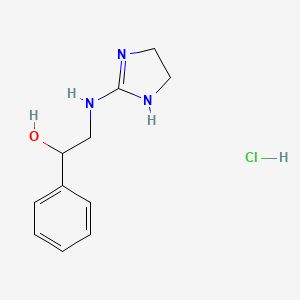
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
